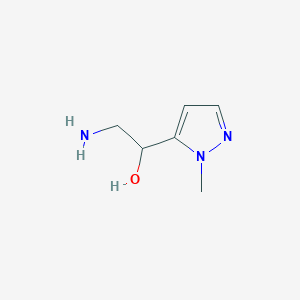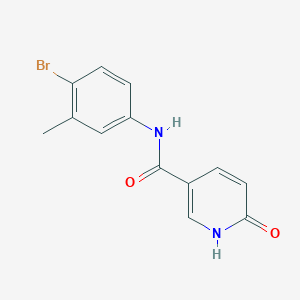
1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine, also known as BTP-2, is a chemical compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis of Sulfonyl Hydrazones
Sulfonyl hydrazone compounds, incorporating piperidine derivatives, have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These compounds, characterized by various spectroscopic techniques, showed significant lipid peroxidation inhibitory activity and antioxidant capacity. The electronic and structural characteristics of these compounds have been analyzed to understand their molecular-level interactions, highlighting their potential in medicinal chemistry applications (Karaman et al., 2016).
Anticancer Agents
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. These compounds demonstrated strong anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents (Rehman et al., 2018).
Alzheimer’s Disease Treatment Candidates
N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds showed promising enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer’s disease treatment (Rehman et al., 2018).
Antibacterial Activity
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds demonstrated moderate to strong inhibitory activity against various bacterial strains, indicating their utility in addressing bacterial infections (Iqbal et al., 2017).
Selective 5-HT2A Receptor Ligands
4-Piperidinylthioether and sulfone derivatives have been developed as selective ligands for the 5-HT2A receptor, offering insights into the design of new therapeutic agents targeting neurological and psychiatric disorders (Wang et al., 2001).
Eigenschaften
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-thiophen-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S3/c14-12-3-4-13(19-12)20(16,17)15-7-5-10(6-8-15)11-2-1-9-18-11/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWBGYCJRYRBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2953712.png)
![5-Methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953713.png)




![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide](/img/structure/B2953730.png)
